molecular formula C27H25N3O5S B11205061 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B11205061
M. Wt: 503.6 g/mol
InChI Key: AEVPIKGDANDRPI-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE is a complex organic compound that features a benzisothiazole moiety, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzisothiazole moiety, which can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide . The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions. Finally, the phenyl group is introduced via substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in these processes include strong acids, bases, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzisothiazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The phenyl group contributes to the overall stability and lipophilicity of the molecule, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzisothiazole and pyrrolidine moieties allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C27H25N3O5S/c1-19-8-7-11-22(16-19)29(26-23-12-5-6-13-24(23)36(33,34)28-26)14-15-35-27(32)20-17-25(31)30(18-20)21-9-3-2-4-10-21/h2-13,16,20H,14-15,17-18H2,1H3

InChI Key

AEVPIKGDANDRPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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